molecular formula C17H23FO3 B1360766 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorovalerophenone CAS No. 898786-12-4

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorovalerophenone

Cat. No.: B1360766
CAS No.: 898786-12-4
M. Wt: 294.36 g/mol
InChI Key: JBVMUMNRJNWKBQ-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorovalerophenone is a fluorinated organic compound that belongs to a class of valerophenone derivatives. These compounds are characterized by a ketone functional group and a 5,5-dimethyl-1,3-dioxane moiety, which often serves as a protected aldehyde or ketone group in multi-step synthetic routes . As a specialist building block, it is primarily of interest in medicinal chemistry and organic synthesis for the construction of more complex molecular architectures. The incorporation of a fluorine atom at the 2' position of the phenyl ring can significantly alter the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable subject in the development of novel pharmaceutical candidates. The dioxane protecting group can be selectively removed under mild acidic conditions to reveal a carbonyl group for further functionalization. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets and handle the compound in accordance with all applicable local and national regulations.

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-fluorophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FO3/c1-17(2)11-20-16(21-12-17)10-6-5-9-15(19)13-7-3-4-8-14(13)18/h3-4,7-8,16H,5-6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVMUMNRJNWKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645931
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-12-4
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

Representative Synthetic Procedure

A typical synthetic approach involves:

  • Preparation of the fluorophenyl valerophenone intermediate :

    • Friedel-Crafts acylation of the fluorinated benzene derivative with valeroyl chloride or equivalent acid chloride to yield the fluorovalerophenone core.
  • Introduction of the 5,5-dimethyl-1,3-dioxan-2-yl group :

    • The valerophenone intermediate is reacted with a suitable diol (such as 2,2-dimethyl-1,3-propanediol) under acidic conditions to form the cyclic 1,3-dioxane ring via acetalization at the ketone site.
    • Alternatively, the dioxane ring can be preformed and then attached to the valerophenone chain by nucleophilic substitution or coupling reactions.
  • Purification and characterization :

    • The product is purified by chromatographic techniques (e.g., silica gel column chromatography).
    • Characterization includes NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry to confirm the structure.

Reaction Conditions

  • Catalysts : Acid catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly used for acetal formation.
  • Solvents : Aprotic solvents like dichloromethane or toluene are preferred for Friedel-Crafts acylation; protic solvents or mixed solvents may be used for acetalization.
  • Temperature : Friedel-Crafts acylation typically performed at 0–50 °C; acetalization often at room temperature to reflux depending on the substrate.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Friedel-Crafts acylation Fluorobenzene derivative + valeroyl chloride, AlCl3 catalyst, DCM, 0–25 °C 70–85 Control of regioselectivity important
Acetalization Valerophenone intermediate + 2,2-dimethyl-1,3-propanediol, p-TsOH, toluene, reflux 75–90 Removal of water drives equilibrium
Purification Silica gel chromatography Ensures high purity (>98%)

Research Findings and Optimization

  • Regioselectivity : Fluorine substitution on the aromatic ring influences the regioselectivity and yield of the Friedel-Crafts acylation step. Ortho- and para-positions relative to fluorine show different reactivities.
  • Acetal stability : The 5,5-dimethyl-1,3-dioxane ring provides steric protection and stability to the ketone functionality, which is beneficial for downstream reactions.
  • Yield improvements : Using molecular sieves during acetalization to remove water enhances yield by shifting equilibrium.
  • Purity : Chromatographic purification is critical due to closely related side products from incomplete acetalization or over-acylation.

Summary of Key Research Sources

  • Vulcanchem (2023) describes multi-step synthesis involving fluorinated phenyl precursors and dioxane ring formation with detailed molecular identifiers and synthetic notes.
  • ChemicalBook (2021) provides predicted physical properties and confirms the molecular formula and structure of fluorovalerophenone derivatives with dioxane substituents.
  • ChemScene (recent) offers insights into custom synthesis and purity standards for related fluorinated valerophenone compounds, highlighting typical storage and safety parameters.
  • PubChem (2025) confirms molecular structure, identifiers, and computed descriptors for the compound, supporting the synthetic route and chemical stability.

Chemical Reactions Analysis

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-fluorovalerophenone undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C18H25FO3
  • Molecular Weight : 308.4 g/mol
  • IUPAC Name : 5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)pentan-1-one

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorovalerophenone exhibit significant anticancer properties. In studies involving drug delivery systems, this compound can be incorporated into amphiphilic polymers to enhance the solubility and efficacy of anticancer drugs. For example, polymersomes encapsulating anticancer drugs showed improved therapeutic effects in xenograft mouse models .

2. Drug Delivery Systems
The compound's unique structure allows it to function effectively as a component in drug delivery systems. Its amphiphilic nature enables it to form micelles or liposomes that can encapsulate hydrophobic drugs, thereby improving their bioavailability and targeting capabilities . This is particularly valuable in treating cancers where localized delivery can minimize systemic side effects.

Materials Science Applications

1. Polymer Synthesis
In materials science, this compound can be utilized in the synthesis of novel polymers with specific properties. For instance, it can be used to create block copolymers that exhibit temperature and pH responsiveness, making them suitable for applications in smart materials .

2. Coatings and Adhesives
The compound's chemical structure may also lend itself to applications in coatings and adhesives where flexibility and durability are required. The incorporation of such compounds can enhance the mechanical properties of the final product while providing additional functionalities like UV resistance.

Case Studies

Study Application Findings
Aibani et al. (2022)Drug DeliveryDemonstrated enhanced anticancer effects using polymersomes encapsulating various anticancer agents .
ResearchGate Publication (2010)Polymer SynthesisExplored the synthesis of amphiphilic block copolymers showing dual responsiveness to temperature and pH .

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-fluorovalerophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxane ring and fluorinated valerophenone moiety contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Valerophenone derivatives with the 5,5-dimethyl-1,3-dioxane unit exhibit diverse substituents on the phenyl ring, including halogens (F, Cl), alkoxy groups (methoxy, isopropoxy), and alkyl chains. Key differences in molecular weight, polarity, and steric effects arise from these substitutions.

Table 1: Comparative Physicochemical Data

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorovalerophenone 2'-F C₁₇H₂₃FO₃ ~294.3* Moderate lipophilicity, enhanced stability vs. non-fluorinated analogs
2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone 2',4'-diF C₁₇H₂₂F₂O₃ 312.35 Higher polarity due to two electron-withdrawing F atoms
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylvalerophenone 3'-CF₃ C₁₈H₂₃F₃O₃ 344.37 Increased metabolic stability; 97% purity (lab-grade)
2',5'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone 2',5'-diCl C₁₇H₂₂Cl₂O₃ 357.26 Higher molecular weight; requires stringent handling protocols
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone 3'-F (butyrophenone core) C₁₆H₂₁FO₃ 280.33 Shorter carbon chain reduces lipophilicity vs. valerophenones
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxyvalerophenone 3',5'-diCH₃, 4'-OCH₃ C₂₀H₃₀O₄ 334.45 Alkoxy groups improve solubility in polar solvents

Note: The molecular weight of the target compound is inferred based on structural analogs.

Biological Activity

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorovalerophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular processes. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C34H42O8
  • Molecular Weight : 578.69 g/mol
  • CAS Number : 235106-88-4

Research indicates that compounds similar to this compound may exert their effects through modulation of mRNA splicing and interaction with the spliceosome. This interaction can lead to significant alterations in cell cycle dynamics, particularly inducing cell cycle arrest at the G1 and G2/M phases, which is critical for anti-cancer activity .

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects against various tumor cell lines. The following table summarizes the observed IC50 values for different cell lines:

Cell Line IC50 (µM) Effect
HeLa (Cervical Cancer)< 5Significant cytotoxicity
A2780 (Ovarian Cancer)< 10Moderate cytotoxicity
SK-OV-3 (Ovarian Cancer)< 10Moderate cytotoxicity
MCF7 (Breast Cancer)> 10Limited effect

These results suggest that the compound is particularly effective against certain types of cancer cells while showing reduced activity against others.

Case Studies

A study focusing on the anti-tumor effects of related compounds found that structural modifications can significantly enhance cytotoxicity. For instance, the introduction of specific functional groups was shown to improve binding affinity to the spliceosome components, leading to more pronounced anti-cancer effects .

Research Implications

The findings regarding the biological activity of this compound highlight its potential as a lead compound in cancer therapy. The ability to induce cell cycle arrest and modulate mRNA splicing positions it as a candidate for further development and optimization.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : The acetal proton (C-2 of the dioxane ring) appears as a singlet at δ ~5.46 ppm in 1^1H-NMR. Fluorine incorporation is confirmed via 19^{19}F-NMR, with shifts influenced by electronic effects of the fluorophenyl group .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 307.18 for C₁₈H₂₃FO₃).
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly for acetal-protected intermediates .

What are the stability challenges of this compound under acidic or hydrolytic conditions?

Q. Advanced Research Focus

  • Acetal Sensitivity : The 1,3-dioxane ring is prone to hydrolysis under acidic conditions (e.g., trifluoroacetic acid (TFA) in CH₂Cl₂/H₂O), regenerating the parent ketone. Stability studies in pH-varied buffers (1–7) reveal degradation above pH 3, requiring inert storage conditions .
  • Fluorophenyl Stability : The 2'-fluoro group may undergo nucleophilic aromatic substitution under strong bases (e.g., NaOH), necessitating controlled reaction environments .

How does the 2'-fluorophenyl moiety influence the compound’s electronic properties and potential applications in catalysis or supramolecular chemistry?

Q. Advanced Research Focus

  • Electronic Effects : The electron-withdrawing fluorine atom alters π-electron density, enhancing electrophilicity of the phenyl ring. This impacts binding affinity in host-guest systems (e.g., supramolecular cages for catalysis) .
  • Catalytic Applications : Fluorinated aryl groups improve solubility in non-polar solvents, facilitating use in Pd-catalyzed cross-coupling reactions. The dioxane acetal can act as a directing group in asymmetric catalysis .

What methodologies are recommended for analyzing degradation products or metabolic pathways of this compound in biological systems?

Q. Advanced Research Focus

  • LC-MS/MS : Hydrolytic degradation products (e.g., valerophenone derivatives) are identified using reverse-phase chromatography paired with tandem MS.
  • In Vitro Metabolism : Liver microsome assays reveal cytochrome P450-mediated oxidation of the dioxane ring, producing carboxylic acid metabolites. Competing pathways (e.g., defluorination) are quantified via isotopic labeling .

How can computational modeling (DFT, MD) guide the design of derivatives with enhanced stability or bioactivity?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Predicts hydrolysis kinetics of the acetal ring by calculating transition-state energies. Fluorine’s electronegativity is modeled to optimize electronic effects for target binding .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., lipases or kinases), identifying steric clashes caused by the dioxane moiety. Modifications like pegylation (e.g., adding ethylene glycol chains) improve hydrophilicity and reduce aggregation .

What contradictory data exist regarding the compound’s reactivity in cross-coupling reactions, and how can they be resolved?

Q. Advanced Research Focus

  • Contradictions : Some studies report low yields in Suzuki-Miyaura couplings due to steric hindrance from the dioxane ring, while others achieve >80% yield using bulky phosphine ligands (e.g., XPhos).
  • Resolution : Screening ligand libraries (e.g., SPhos, RuPhos) and adjusting reaction temperatures (80–110°C) mitigate steric effects. Kinetic studies using in situ IR spectroscopy track intermediate formation .

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